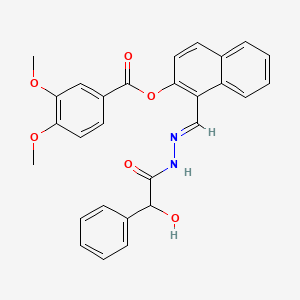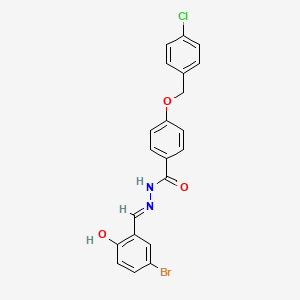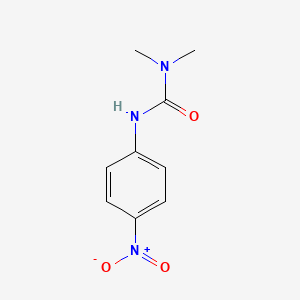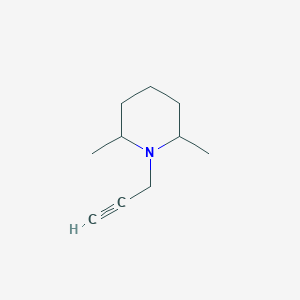![molecular formula C12H10N4O4 B12007927 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)
7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents of oxidoreductase enzymes, which are essential in various biological processes such as growth and metabolism
Preparation Methods
The synthesis of 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide in the presence of acetic acid . The reaction is carried out at room temperature for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7,8-Dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, as an NF-κB inhibitor, it binds to the DNA-binding domain of NF-κB, preventing the transcription factor from initiating the expression of genes involved in inflammation . This interaction disrupts the signaling pathways, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:
6-Substituted pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic properties.
4-Amino-substituted pteridines: Evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase.
What sets this compound apart is its dual methoxy groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
7,8-dimethoxy-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O4/c1-19-7-3-5-6(4-8(7)20-2)14-10-9(13-5)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
CSKATYGSXBJRKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)


![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)
![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)
![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)

![(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12007915.png)

